1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-oxo-
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Overview
Description
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-oxo- typically involves multiple steps, including the formation of the pyridoindole core and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: to form the indole ring.
Amidation reactions: to introduce the carboxamide group.
Substitution reactions: to attach the piperazine and chlorophenyl groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-oxo- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrido(3,4-b)indole derivatives: Compounds with similar core structures but different functional groups.
Piperazine derivatives: Compounds containing the piperazine ring with various substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups attached to different core structures.
Uniqueness
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-1-oxo- is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
184691-73-4 |
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Molecular Formula |
C25H28ClN5O2 |
Molecular Weight |
466.0 g/mol |
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxamide |
InChI |
InChI=1S/C25H28ClN5O2/c26-18-3-1-4-19(16-18)31-13-11-30(12-14-31)10-2-8-27-24(32)17-5-6-22-21(15-17)20-7-9-28-25(33)23(20)29-22/h1,3-6,15-16,29H,2,7-14H2,(H,27,32)(H,28,33) |
InChI Key |
AYSQAYJZYAYYRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)NCCCN4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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